Peg4-spdp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

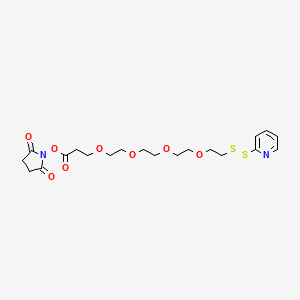

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O8S2/c23-18-4-5-19(24)22(18)30-20(25)6-8-26-9-10-27-11-12-28-13-14-29-15-16-31-32-17-3-1-2-7-21-17/h1-3,7H,4-6,8-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXJOPLHLVNPKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCSSC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Peg4-SPDP

For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of bioconjugation reagents is paramount for the successful design and synthesis of novel therapeutics and diagnostics. This guide provides a comprehensive overview of the mechanism of action of Peg4-SPDP, a heterobifunctional crosslinker widely utilized in bioconjugation.

This compound (succinimidyl 3-(2-pyridyldithio)propionate) is a versatile chemical tool that facilitates the covalent linkage of molecules, typically a protein or peptide, to another molecule containing a free sulfhydryl group. Its structure comprises three key components: an N-hydroxysuccinimide (NHS) ester, a polyethylene glycol (PEG) spacer, and a pyridyl disulfide group. Each of these components plays a distinct and crucial role in the crosslinking chemistry, offering significant advantages in drug delivery and bioconjugation.

Core Mechanism of Action

The functionality of this compound is centered around its two reactive termini, enabling a sequential two-step conjugation process. This heterobifunctional nature allows for controlled and specific coupling between molecules.

Step 1: Amine Acylation

The primary reaction involves the N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines, such as the ε-amino group of lysine residues or the N-terminus of proteins and peptides. This reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. This initial step is typically carried out in a buffer with a pH range of 7 to 8.[1] The rate of hydrolysis of the NHS ester increases with pH, making it crucial to perform the reaction within the optimal pH range to ensure efficient conjugation while minimizing the degradation of the crosslinker.[1]

Step 2: Thiol-Disulfide Exchange

Following the initial amine conjugation, the pyridyl disulfide group at the other end of the this compound molecule becomes the reactive site for the second conjugation step. This group readily reacts with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins. The reaction is a thiol-disulfide exchange, where the thiol group of the target molecule attacks the disulfide bond of the this compound conjugate. This results in the formation of a new, stable disulfide bond between the two molecules and the release of pyridine-2-thione. The release of this byproduct is a useful feature, as it can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.[1][2]

The disulfide bond formed in this second step is cleavable under reducing conditions, for instance, by treatment with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[1] This reversibility is a key advantage in applications such as drug delivery, where the release of a therapeutic agent at a specific target site is desired.

The Role of the PEG4 Spacer

The "Peg4" designation in this compound refers to the presence of a hydrophilic polyethylene glycol (PEG) spacer containing four ethylene glycol units. This PEG linker confers several beneficial properties to the crosslinker and the resulting conjugate:

-

Increased Solubility: The hydrophilic nature of the PEG spacer enhances the aqueous solubility of the crosslinker and the modified molecules, which is particularly advantageous when working with hydrophobic drugs or proteins.

-

Reduced Steric Hindrance: The flexible and extended nature of the PEG chain provides spatial separation between the conjugated molecules, minimizing steric hindrance that could otherwise impair their biological activity.

-

Improved Pharmacokinetics: In the context of drug delivery, PEGylation (the attachment of PEG chains) is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules. It can increase the hydrodynamic radius of the conjugate, reducing renal clearance and prolonging its circulation half-life.

-

Reduced Immunogenicity: The PEG spacer can shield antigenic epitopes on proteins, potentially reducing their immunogenicity.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 488.57 g/mol | |

| Molecular Formula | C20H28N2O8S2 | |

| Spacer Arm Length | 25.7 Å | |

| CAS Number | 1305053-43-3 | |

| Purity | > 96% | |

| Solubility | Soluble in DMSO, DCM, DMF | |

| Storage | -20°C, protected from moisture |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are representative protocols for key experimental procedures.

Protocol 1: Modification of a Protein with this compound (Amine Reaction)

This protocol describes the first step of conjugation, where a protein with available primary amines is modified with this compound.

Materials:

-

Protein to be modified (1-5 mg/mL)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0

-

Desalting column

Procedure:

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a final concentration of 20 mM. For example, dissolve 2 mg of this compound in 179 µL of solvent.

-

Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-5 mg/mL.

-

Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

-

Removal of Excess Crosslinker: Remove unreacted this compound using a desalting column equilibrated with the Reaction Buffer.

Protocol 2: Conjugation of a Sulfhydryl-Containing Molecule to a this compound-Modified Protein

This protocol outlines the second step, where a molecule containing a free sulfhydryl group is conjugated to the modified protein from Protocol 1.

Materials:

-

This compound-modified protein (from Protocol 1)

-

Sulfhydryl-containing molecule

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0

Procedure:

-

Prepare Sulfhydryl-Containing Molecule: Dissolve the sulfhydryl-containing molecule in the Reaction Buffer.

-

Conjugation Reaction: Add the sulfhydryl-containing molecule to the desalted this compound-modified protein. The molar ratio will depend on the specific application and should be optimized.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted molecules.

Protocol 3: Monitoring Pyridine-2-thione Release

This assay allows for the quantification of the thiol-disulfide exchange reaction.

Materials:

-

Reaction mixture from Protocol 2

-

Spectrophotometer

Procedure:

-

Measure Absorbance: At various time points during the conjugation reaction (Protocol 2), measure the absorbance of the reaction mixture at 343 nm.

-

Calculate Concentration: The concentration of released pyridine-2-thione can be calculated using its molar extinction coefficient (ε) in the reaction buffer. The value of ε is approximately 8080 M⁻¹cm⁻¹.

-

Determine Degree of Conjugation: The amount of released pyridine-2-thione corresponds to the amount of sulfhydryl-containing molecule that has been conjugated to the this compound-modified protein.

Visualizing the Mechanism and Workflow

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows.

References

An In-depth Technical Guide to PEG4-SPDP: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of PEG4-SPDP, a heterobifunctional crosslinker integral to the fields of bioconjugation and drug delivery. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective utilization of this versatile reagent.

Core Chemical Identity and Properties

This compound, with the full chemical name N-Succinimidyl 3-(2-pyridyldithio)-propionate, is a PEGylated crosslinker containing a four-unit polyethylene glycol (PEG) spacer arm. This structure imparts favorable solubility and reduced immunogenicity to the conjugates it forms.[1][2][3] The molecule features two distinct reactive moieties at either end of its spacer arm: an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithio group.[2][3]

The NHS ester facilitates the covalent attachment to primary amines, such as the N-terminus of proteins or the side chain of lysine residues. The 2-pyridyldithio group, on the other hand, reacts with sulfhydryl groups to form a stable, yet cleavable, disulfide bond. This cleavable linkage is a key feature, allowing for the release of conjugated molecules under reducing conditions, a property often exploited in drug delivery systems.

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C23H33N3O9S2 | |

| Molecular Weight | 559.65 g/mol | |

| Spacer Arm Length | 25.7 Å | |

| Appearance | Straw to amber colored oil | |

| Solubility | Soluble in DMSO, DMF, and DCM | |

| Storage Conditions | Store at -20°C, protected from moisture | |

| CAS Number | 1334177-95-5 |

Chemical Structure

The chemical structure of this compound is fundamental to its function as a crosslinker. The following diagram illustrates the key functional groups and the PEG spacer.

Caption: Chemical structure of this compound highlighting its functional groups.

Applications in Bioconjugation and Drug Delivery

This compound is a versatile tool with broad applications in bioconjugation, primarily driven by its heterobifunctional nature and the cleavable disulfide bond.

Key Applications Include:

-

Antibody-Drug Conjugates (ADCs): this compound is extensively used as a cleavable linker in the development of ADCs. It facilitates the attachment of cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells. The disulfide bond is designed to be stable in the bloodstream but is cleaved in the reducing environment inside the target cell, releasing the potent drug.

-

Protein-Protein Conjugation: The crosslinker can be used to create stable conjugates between two different proteins. This is valuable for creating fusion proteins with combined functionalities or for studying protein-protein interactions.

-

Surface Modification: this compound can be used to immobilize proteins or other biomolecules onto surfaces for applications such as biosensors and immunoassays.

-

Drug Delivery Systems: Beyond ADCs, this compound is employed in various drug delivery systems to improve the solubility, stability, and pharmacokinetic profile of therapeutic agents.

Experimental Protocols

The following sections provide detailed methodologies for common experimental procedures involving this compound.

General Considerations

-

Reagent Preparation: Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation. Prepare a stock solution (e.g., 20 mM) in an anhydrous solvent like DMSO or DMF immediately before use.

-

Buffer Selection: For the NHS ester reaction with amines, use a buffer at a pH of 7.2-8.0, such as phosphate-buffered saline (PBS). Avoid buffers containing primary amines (e.g., Tris). The reaction of the pyridyldithio group with sulfhydryls is also efficient at a similar pH range.

-

Removal of Excess Reagents: After the conjugation reaction, it is crucial to remove unreacted crosslinker and byproducts using methods like dialysis or desalting columns.

Protocol for Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of two proteins, Protein A (to be modified with SPDP) and Protein B (containing a free sulfhydryl or to be reduced to expose one).

Materials:

-

This compound

-

Protein A and Protein B

-

Conjugation Buffer (e.g., PBS, pH 7.2)

-

Reducing Agent (e.g., Dithiothreitol, DTT)

-

Desalting Columns

Procedure:

-

Modification of Protein A with this compound:

-

Dissolve Protein A in the conjugation buffer.

-

Add the freshly prepared this compound solution to the protein solution. The molar ratio of this compound to protein will need to be optimized for your specific application.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

Remove excess this compound using a desalting column equilibrated with the conjugation buffer.

-

-

Preparation of Sulfhydryl-Containing Protein B:

-

If Protein B already contains accessible free sulfhydryls, it can be used directly.

-

If Protein B has disulfide bonds that need to be reduced to expose sulfhydryls, treat it with a reducing agent like DTT.

-

Incubate with DTT for 30 minutes at room temperature.

-

Remove the DTT using a desalting column equilibrated with the conjugation buffer.

-

-

Conjugation of Modified Protein A and Protein B:

-

Mix the SPDP-modified Protein A with the sulfhydryl-containing Protein B.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.

-

-

Purification of the Conjugate:

-

Purify the final protein-protein conjugate from unreacted proteins using size-exclusion chromatography or other appropriate purification methods.

-

Caption: Workflow for a two-step protein-protein conjugation using this compound.

Mechanism of Action in Targeted Drug Delivery

While this compound itself does not have a direct signaling pathway, it is a critical component in enabling the targeted delivery and controlled release of therapeutic agents. The following diagram illustrates the generalized mechanism of action for an ADC utilizing a cleavable linker like this compound.

Caption: Generalized mechanism of action for an ADC with a cleavable linker.

This guide provides a foundational understanding of this compound, a key reagent in modern bioconjugation and drug development. For specific applications, further optimization of reaction conditions and purification strategies is recommended.

References

The Sulfhydryl-Reactive Group of PEG4-SPDP: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sulfhydryl-reactive group of PEG4-SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate with a 4-unit polyethylene glycol spacer), a heterobifunctional crosslinker widely utilized in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This document details the underlying chemistry, reaction kinetics, stability, and detailed protocols for its application, empowering researchers to effectively employ this versatile tool.

Core Principles: The Chemistry of the Pyridyl Disulfide Group

The sulfhydryl-reactive moiety of this compound is the 2-pyridyl disulfide group. This group selectively reacts with free sulfhydryl (thiol) groups, such as those found in the side chains of cysteine residues in proteins and peptides. The fundamental reaction mechanism is a thiol-disulfide exchange, a nucleophilic substitution reaction that results in the formation of a new, stable disulfide bond between the molecule of interest and the PEGylated linker.[1][2]

The key features of this reaction are:

-

Specificity: The 2-pyridyl disulfide group exhibits high selectivity for free sulfhydryl groups, minimizing off-target reactions with other amino acid residues.[1]

-

Reaction Monitoring: The reaction releases a byproduct, pyridine-2-thione, which has a strong absorbance at 343 nm.[3][4] This provides a convenient and real-time method to monitor the progress of the conjugation reaction.

-

Cleavable Linkage: The newly formed disulfide bond is cleavable under reducing conditions, such as in the presence of dithiothreitol (DTT) or high concentrations of glutathione found within the intracellular environment. This feature is particularly valuable for drug delivery applications where the release of a payload is desired within the target cell.

The reaction is driven to completion by the formation of the stable pyridine-2-thione leaving group. The reaction rate is pH-dependent, with optimal rates typically observed between pH 7 and 8. This is because the reactive species is the thiolate anion (R-S⁻), and its concentration increases as the pH rises above the pKa of the thiol group.

Data Presentation: Quantitative Parameters

The efficiency and reliability of bioconjugation reactions are paramount. This section summarizes key quantitative data associated with the use of SPDP-based reagents.

| Parameter | Value | Notes and References |

| Molar Absorptivity of Pyridine-2-thione | 8,080 M⁻¹cm⁻¹ | At 343 nm. Used for monitoring the reaction progress. |

| Optimal Reaction pH | 7.0 - 8.0 | For the thiol-disulfide exchange reaction. |

| Conjugation Yield (Example) | ~58% | For the chemical conjugation of an anti-HER2(scFv) to PE24 using SPDP. Purity of the conjugate was reported as 93%. |

| Conjugation Yield (Example) | 9% - 33% | For the conjugation of branched PEG-pyridyl disulfide to beta-lactoglobulin, with yield increasing with linker length. |

| Disulfide Bond Stability | Context-dependent | Stability in plasma is a critical parameter for ADCs. Unhindered disulfides have lower stability in circulation but are more readily cleaved intracellularly. Steric hindrance around the disulfide bond increases plasma stability. |

| Half-life of Disulfide-linked ADCs in vivo (Example) | ~9 days | For a maytansine disulfide conjugate (SPDB-DM4) in circulation. |

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of two proteins, one with available primary amines (Protein A) and another with a free sulfhydryl group (Protein B).

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Protein A (amine-containing)

-

Protein B (sulfhydryl-containing)

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0

-

Desalting columns

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO or DMF to a final concentration of 20 mM. For example, dissolve 2 mg of this compound in 179 µL of solvent.

-

Modification of Protein A with this compound:

-

Dissolve Protein A in the Conjugation Buffer at a concentration of 1-5 mg/mL.

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein A solution.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

-

Removal of Excess this compound:

-

Equilibrate a desalting column with the Conjugation Buffer.

-

Pass the reaction mixture through the desalting column to remove non-reacted this compound and the NHS leaving group.

-

-

Conjugation of Modified Protein A to Protein B:

-

Add the sulfhydryl-containing Protein B to the purified, SPDP-modified Protein A. A 1:1 to 1:5 molar ratio of modified Protein A to Protein B is a common starting point.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Monitoring the Reaction:

-

To determine the extent of the reaction, measure the absorbance of the reaction mixture at 343 nm to quantify the released pyridine-2-thione.

-

-

Purification of the Conjugate:

-

The final protein-protein conjugate can be purified from unconjugated proteins and byproducts using size-exclusion chromatography.

-

Creation of an Antibody-Drug Conjugate (ADC)

This protocol outlines the general steps for conjugating a small molecule drug with a free sulfhydryl group to an antibody.

Materials:

-

Antibody

-

This compound

-

Small molecule drug with a free sulfhydryl group

-

Reducing agent (e.g., DTT or TCEP) if the drug's sulfhydryl is protected

-

Conjugation and purification buffers as described in Protocol 3.1.

Procedure:

-

Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.

-

Modification of the Antibody with this compound: Follow steps 1-3 from Protocol 3.1, using the antibody as "Protein A". The molar excess of this compound may need to be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Preparation of the Sulfhydryl-Containing Drug: If the drug's sulfhydryl group is in a protected form (e.g., a disulfide dimer), it must be reduced prior to conjugation. This can be achieved by treating the drug with a reducing agent like DTT, followed by removal of the reducing agent.

-

Conjugation of the Modified Antibody to the Drug:

-

Add the activated, sulfhydryl-containing drug to the purified, SPDP-modified antibody.

-

The reaction conditions (time, temperature, molar ratio) should be optimized for the specific drug and antibody.

-

-

Purification and Characterization of the ADC: The resulting ADC should be purified to remove unconjugated drug and antibody. The final product should be characterized to determine the DAR and confirm its purity and integrity.

Visualizations: Diagrams and Workflows

Thiol-Disulfide Exchange Reaction Mechanism

Caption: Mechanism of the thiol-disulfide exchange reaction.

Experimental Workflow for Two-Step Protein-Protein Conjugation

References

- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Application of PEG4-SPDP and its Cleavable Disulfide Bond

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of PEG4-SPDP, a heterobifunctional crosslinker pivotal in the field of bioconjugation and targeted drug delivery. Central to its function is a cleavable disulfide bond, which offers a strategic advantage for the controlled release of therapeutic agents. This document provides a comprehensive overview of its mechanism, applications, quantitative data, and detailed experimental protocols.

Introduction to this compound

This compound (N-Succinimidyl 3-(2-pyridyldithio)propionate) is a crosslinking reagent that features three key components:

-

An N-hydroxysuccinimide (NHS) ester group, which reacts with primary amines (like those on the side chain of lysine residues in proteins) to form stable amide bonds.

-

A pyridyldithiol group , which reacts with sulfhydryl (thiol) groups to form a disulfide bond. This bond is cleavable under reducing conditions.

-

A polyethylene glycol (PEG) spacer with four repeating ethylene glycol units (PEG4), which enhances the solubility and biocompatibility of the conjugate and provides spatial separation between the conjugated molecules.

These features make this compound a versatile tool for creating antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer antigen. The cleavable disulfide bond is designed to be stable in the bloodstream and then break within the target cell, releasing the drug where it is most effective.

The Core Mechanism: A Tale of Two Environments

The strategic utility of the disulfide bond in this compound lies in its differential stability in extracellular versus intracellular environments. This disparity is primarily due to the significant difference in the concentration of glutathione (GSH), a major intracellular reducing agent.

-

Extracellular Stability: In the bloodstream, the concentration of reducing agents is low, and the disulfide bond of the this compound linker remains largely intact, ensuring that the cytotoxic payload is not prematurely released.

-

Intracellular Cleavage: Upon internalization of the ADC into a target cell, it is exposed to a much higher concentration of glutathione. This reducing environment facilitates the cleavage of the disulfide bond through a thiol-disulfide exchange reaction, releasing the active drug.

This targeted release mechanism is a cornerstone of ADC design, aiming to maximize therapeutic efficacy while minimizing off-target toxicity.

Applications in Drug Development

The primary application of this compound is in the development of ADCs for cancer therapy. By linking a potent cytotoxic agent to a tumor-targeting antibody, a highly specific therapeutic can be created. Two common payloads delivered via disulfide-linked conjugates are Monomethyl Auristatin E (MMAE) and Doxorubicin.

Antibody-Drug Conjugates (ADCs)

ADCs constructed with this compound leverage the high specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. This targeted approach enhances the therapeutic window of the cytotoxic drug by concentrating its effect on malignant cells while sparing healthy tissues.

Payloads Delivered via this compound Linkers

-

Monomethyl Auristatin E (MMAE): A potent antimitotic agent that inhibits cell division by blocking the polymerization of tubulin. When released from an ADC within a cancer cell, MMAE binds to tubulin, leading to cell cycle arrest and apoptosis.

-

Doxorubicin: A well-known chemotherapeutic agent that acts as a DNA intercalating agent and topoisomerase II inhibitor, leading to the inhibition of DNA replication and ultimately cell death.

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of disulfide-cleavable linkers like this compound.

| Parameter | Normal Tissue/Cells | Cancer Tissue/Cells | Reference(s) |

| Intracellular Glutathione (GSH) Concentration | |||

| Normal Mucosa | 1.345 ± 1.252 µM/mg protein | - | [1] |

| Urothelial Cancer Tissue | - | 7.887 ± 6.176 µM/mg protein | [1] |

| Dalton's Lymphoma Cells | - | 4.43 ± 0.26 µmol/g wet weight | [2] |

| Splenocytes (Normal Counterpart) | 3.62 ± 0.41 µmol/g wet weight | - | [2] |

| General Concentration | ~10-fold lower than cancer cells | ~1-10 mM | [3] |

| Linker Property | Condition | Value | Reference(s) |

| NHS Ester Half-Life (SPDP) | pH 7 | Several hours | |

| pH 9 | < 10 minutes | ||

| Disulfide Bond Cleavage | 25 mM DTT at pH 4.5 | Efficient cleavage without reducing native protein disulfides | |

| 50 mM DTT | Incubation for 30 minutes for cleavage |

Detailed Experimental Protocols

Protocol for Antibody Conjugation with this compound

This protocol describes the conjugation of a payload to an antibody using the this compound crosslinker.

Materials:

-

Antibody solution (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO or DMF

-

Thiol-containing payload (e.g., MMAE)

-

Reducing agent (e.g., TCEP or DTT)

-

Desalting columns

-

Reaction buffer (e.g., phosphate buffer, pH 7.0-7.5)

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS.

-

Adjust the antibody concentration to 2-10 mg/mL.

-

-

This compound Activation of Antibody:

-

Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM immediately before use.

-

Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

-

Remove excess, unreacted this compound using a desalting column equilibrated with the reaction buffer.

-

-

Payload Conjugation:

-

Dissolve the thiol-containing payload in a suitable solvent.

-

Add the payload solution to the SPDP-activated antibody. The molar ratio of payload to antibody should be optimized for the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification of the ADC:

-

Purify the resulting ADC from unconjugated payload and other reaction components using a desalting column or size-exclusion chromatography.

-

-

Characterization:

-

Determine the DAR using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

-

Protocol for In Vitro Plasma Stability Assay

This protocol is to assess the stability of the ADC's disulfide linker in plasma.

Materials:

-

Purified ADC

-

Human plasma (or plasma from other species of interest)

-

Incubator at 37°C

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Incubate the ADC at a final concentration of 100 µg/mL in pre-warmed plasma.

-

Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

-

-

Sample Preparation:

-

To quantify the released payload, precipitate plasma proteins from an aliquot using a solvent like acetonitrile.

-

To quantify the intact ADC, use affinity capture beads (e.g., Protein A) to isolate the antibody conjugates.

-

-

Analysis:

-

Analyze the supernatant (for free payload) or the eluate from the affinity beads (for intact ADC) by LC-MS/MS.

-

-

Data Analysis:

-

Plot the concentration of the free payload or the percentage of intact ADC over time to determine the stability of the linker.

-

Protocol for In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cells.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Cell culture medium

-

ADC, unconjugated antibody, and free payload

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Cell Seeding:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free payload.

-

Treat the cells with the different concentrations and incubate for 72-96 hours.

-

-

Viability Assessment:

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated controls.

-

Plot the dose-response curves and determine the IC50 values.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for ADC preparation and the signaling pathways affected by the delivered payloads.

Caption: Experimental workflow for the preparation of an Antibody-Drug Conjugate (ADC) using a this compound linker.

Caption: Mechanism of action for a Trastuzumab-PEG4-SPDP-MMAE ADC targeting HER2-positive cancer cells.

Caption: Mechanism of action for an ADC delivering Doxorubicin via a this compound linker.

Conclusion

This compound, with its cleavable disulfide bond, represents a sophisticated and highly effective tool in the design of targeted therapeutics, particularly antibody-drug conjugates. The ability to maintain stability in the circulatory system while enabling specific payload release within the reducing environment of target cells is a critical advantage. A thorough understanding of the underlying chemistry, combined with robust experimental validation of conjugation, stability, and efficacy, is paramount for the successful development of novel bioconjugates. The protocols and data presented in this guide offer a foundational framework for researchers and scientists to harness the full potential of this compound in their drug development endeavors.

References

A Deep Dive into the Solubility of PEG4-SPDP: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the solubility characteristics of PEG4-SPDP (N-succinimidyl 3-(2-pyridyldithio)-propionate) and its derivatives, critical information for researchers and professionals in drug development and bioconjugation. Understanding the solubility of these crosslinkers in both aqueous and organic media is paramount for the successful design and execution of labeling and conjugation protocols.

Core Concepts in this compound Solubility

The solubility of PEG-SPDP crosslinkers is significantly influenced by the polyethylene glycol (PEG) spacer arm. The inherent hydrophilicity of the PEG chain generally enhances the solubility of the entire molecule in aqueous solutions compared to crosslinkers with only hydrocarbon spacers.[1][2][3] However, many PEG-SPDP reagents exhibit limited aqueous solubility and are often best dissolved in an organic solvent prior to their addition to an aqueous reaction mixture.[2]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound and its common derivatives in various solvents. This data is essential for preparing stock solutions and ensuring the homogeneity of reaction mixtures.

| Compound | Solvent | Solubility | Concentration | Notes |

| This compound | DMSO | Soluble | 100 mg/mL | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use newly opened solvent. |

| This compound | Aqueous Solution | ≥ 2.5 mg/mL | 5.12 mM | A clear solution can be prepared using a mixture of DMSO, PEG300, Tween-80, and Saline. |

| SPDP-PEG4-NHS | Water | Soluble | - | The hydrophilic PEG linker increases water solubility. |

| SPDP-PEG4-NHS | DMSO | Soluble | - | |

| SPDP-PEG4-NHS | Dichloromethane (DCM) | Soluble | - | |

| SPDP-PEG4-NHS | Dimethylformamide (DMF) | Soluble | - | |

| SPDP-PEG4-NHS | Acetonitrile | Soluble | - | |

| m-PEG4-SPDP | Water | Soluble | - | |

| m-PEG4-SPDP | Dichloromethane (DCM) | Soluble | - | |

| m-PEG4-SPDP | Acetonitrile (ACN) | Soluble | - |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following protocols are based on information from technical data sheets for preparing solutions of PEG-SPDP reagents.

Preparation of a this compound Stock Solution in an Organic Solvent

This protocol is a standard method for preparing a concentrated stock solution of a PEG-SPDP reagent.

-

Equilibration: Allow the vial of this compound to reach room temperature before opening to prevent moisture condensation.

-

Solvent Addition: Add the desired volume of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to the vial. For example, to prepare a 20 mM solution of this compound (MW: 559.65), dissolve 2 mg in 179 µL of DMSO or DMF.

-

Dissolution: Vortex or sonicate the mixture until the this compound is completely dissolved.

-

Storage: Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are typically stable for up to 6 months at -80°C and 1 month at -20°C.

Preparation of an Aqueous Working Solution of this compound

This protocol describes a method to prepare a clear aqueous solution of this compound for in-vivo or in-vitro applications where high concentrations of organic solvents are not desirable.

-

Initial Dissolution: Prepare a concentrated stock solution in DMSO (e.g., 25.0 mg/mL).

-

Co-solvent Addition: In a separate tube, add 400 µL of PEG300.

-

Mixing: Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.

-

Surfactant Addition: Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Aqueous Dilution: Add 450 µL of Saline to the mixture to bring the final volume to 1 mL. The final concentration of this compound will be 2.5 mg/mL.

Visualizing Experimental Workflows

The following diagrams illustrate key processes involving PEG-SPDP linkers.

References

An In-depth Technical Guide to PEG4-SPDP: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key characteristics and applications of PEG4-SPDP, a heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and diagnostics.

Core Properties of this compound

This compound (Succinimidyl 3-(2-pyridyldithio)propionate PEG4 ester) is a versatile chemical tool designed for the covalent linkage of molecules. Its structure incorporates a polyethylene glycol (PEG) spacer, which enhances solubility and reduces potential immunogenicity of the resulting conjugate. The molecule features two reactive ends: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a pyridyldithio group that targets sulfhydryl groups.

The quantitative properties of this compound are summarized in the table below. It is important to note that while the data from Thermo Fisher Scientific is widely cited, minor variations in molecular weight and chemical formula may exist between different suppliers, often due to slight differences in the linker structure.

| Property | Value | Source |

| Molecular Weight | 559.65 g/mol | Thermo Fisher Scientific[1][2] |

| 559.649 g/mol | Guidechem[3] | |

| 559.7 g/mol | BroadPharm[4] | |

| 488.57 g/mol | Precise PEG[5] | |

| Spacer Arm Length | 25.7 Å | Thermo Fisher Scientific |

| Chemical Formula | C23H33N3O9S2 | Thermo Fisher Scientific |

| C20H28N2O8S2 | Precise PEG | |

| Purity | >95% | BroadPharm |

| Solubility | Soluble in DMSO and DMF | Thermo Fisher Scientific |

| Storage | -20°C, protected from moisture | Thermo Fisher Scientific |

Experimental Protocols

This compound is instrumental in several bioconjugation techniques, most notably in the formation of antibody-drug conjugates (ADCs) and the immobilization of proteins and peptides. Below are detailed protocols for common applications.

Protocol 1: One-Step Amine-to-Sulfhydryl Protein Conjugation

This protocol is suitable for linking a protein with available primary amines (Protein A) to a protein with a free sulfhydryl group (Protein B).

Materials:

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Protein A (amine-containing)

-

Protein B (sulfhydryl-containing)

-

Conjugation Buffer: Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.2-8.0

-

Desalting columns

Procedure:

-

Prepare this compound Stock Solution:

-

Equilibrate the vial of this compound to room temperature before opening.

-

Dissolve 2 mg of this compound in 179 µL of DMSO or DMF to prepare a 20 mM stock solution. This solution should be prepared immediately before use.

-

-

Modification of Protein A:

-

Dissolve Protein A in the Conjugation Buffer at a concentration of 2-5 mg/mL.

-

Add 25 µL of the 20 mM this compound stock solution to 1 mL of the Protein A solution.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

-

Purification of Modified Protein A:

-

Remove excess, unreacted this compound and reaction byproducts by passing the solution through a desalting column equilibrated with the Conjugation Buffer.

-

-

Conjugation to Protein B:

-

Add the sulfhydryl-containing Protein B to the purified, SPDP-modified Protein A. The molar ratio of Protein B to Protein A should be optimized for the specific application, but a 1:1 to 3:1 ratio is a common starting point.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

-

Final Purification:

-

The final conjugate can be purified from unconjugated proteins and other reagents using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.

-

Protocol 2: Two-Step Amine-to-Amine Protein Conjugation

This method is used when both proteins to be conjugated (Protein A and Protein B) have primary amines but lack free sulfhydryls. One of the proteins is first modified with this compound, and then its pyridyldithio group is reduced to a free sulfhydryl, which can then react with a second, SPDP-modified protein.

Materials:

-

All materials from Protocol 1

-

Dithiothreitol (DTT)

-

Acetate Buffer: 0.1 M sodium acetate, pH 4.5

Procedure:

-

Modification of Protein A and Protein B with this compound:

-

Follow steps 1 and 2 from Protocol 1 to separately modify both Protein A and Protein B with this compound.

-

After modification, purify both proteins using desalting columns as described in step 3 of Protocol 1.

-

-

Reduction of one SPDP-modified Protein:

-

Choose one of the modified proteins (e.g., Protein A) for reduction. It is advisable to select the protein whose function is less dependent on its native disulfide bonds.

-

Prepare a 150 mM DTT solution by dissolving 23 mg of DTT in 1 mL of Acetate Buffer or PBS-EDTA. Using an acetate buffer at pH 4.5 can help to avoid the reduction of native protein disulfide bonds.

-

Add 0.5 mL of the DTT solution to each 1 mL of the SPDP-modified protein solution (final DTT concentration of 50 mM).

-

Incubate for 30 minutes at room temperature.

-

Remove the excess DTT by passing the protein solution through a desalting column equilibrated with PBS-EDTA. The protein is now sulfhydryl-modified.

-

-

Conjugation of the Two Proteins:

-

Mix the sulfhydryl-modified Protein A with the SPDP-modified Protein B.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Final Purification:

-

Purify the final conjugate using an appropriate chromatographic method such as SEC.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for a one-step amine-to-sulfhydryl conjugation.

References

- 1. Thermo Scientific this compound (PEGylated, long-chain SPDP crosslinker) 100 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Page loading... [guidechem.com]

- 4. SPDP-PEG4-NHS ester, 1334177-95-5 | BroadPharm [broadpharm.com]

- 5. precisepeg.com [precisepeg.com]

Methodological & Application

Application Notes and Protocols for Peg4-SPDP Conjugation to Proteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of proteins with Peg4-SPDP (Succinimidyl 3-(2-pyridyldithio)propionate with a 4-unit polyethylene glycol spacer). This heterobifunctional crosslinker is widely utilized in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics. The inclusion of the PEG spacer enhances solubility and biocompatibility, while the SPDP moiety allows for the creation of a cleavable disulfide bond.[1][2][3][4]

Introduction to this compound Conjugation

This compound reacts with primary amines (e.g., lysine residues) on a protein via its N-hydroxysuccinimide (NHS) ester and with sulfhydryl groups (e.g., cysteine residues) via its pyridyldithio group. This allows for two main conjugation strategies:

-

Amine-to-Sulfhydryl Conjugation: A protein with available primary amines is first modified with this compound. This "activated" protein is then reacted with a second molecule containing a free sulfhydryl group.

-

Amine-to-Amine Conjugation: Two proteins are separately modified with this compound. One of the modified proteins is then treated with a reducing agent to expose a free sulfhydryl group, which can then react with the pyridyldithio group of the other modified protein.

The resulting conjugate is linked by a disulfide bond, which can be cleaved by reducing agents such as dithiothreitol (DTT), allowing for the release of the conjugated molecule under specific conditions.[5]

Quantitative Data Presentation

The efficiency of the PEGylation reaction is influenced by several factors, most notably the molar ratio of this compound to the protein. A higher molar excess of the crosslinker generally leads to a higher degree of PEGylation. However, excessive modification can lead to protein aggregation or loss of biological activity. The optimal molar ratio should be determined empirically for each specific protein and application.

Below is a table summarizing typical results for the PEGylation of a model IgG antibody with this compound at varying molar ratios. The degree of PEGylation was determined by mass spectrometry.

| Molar Ratio (this compound:Protein) | Average Number of PEGs per Protein | Mono-PEGylated Protein (%) | Multi-PEGylated Protein (%) | Unmodified Protein (%) |

| 2:1 | 1.2 | 75 | 5 | 20 |

| 5:1 | 2.8 | 86 | 12 | 2 |

| 10:1 | 4.5 | 70 | 28 | 2 |

| 20:1 | 6.2 | 55 | 43 | 2 |

Note: This data is representative and the actual results may vary depending on the protein, buffer conditions, and reaction time. One study found that a 5:1 molar ratio of mPEG-ALD to protein resulted in an 86% yield of monoPEGylated protein.

Experimental Protocols

Materials and Reagents

-

Protein to be conjugated (e.g., antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0. The buffer should be free of primary amines (e.g., Tris) and thiols.

-

This compound crosslinker

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reducing agent (e.g., Dithiothreitol - DTT)

-

Desalting columns

-

Reaction tubes

-

Spectrophotometer

Protocol for Amine-to-Sulfhydryl Conjugation

This protocol describes the conjugation of a protein containing primary amines to a molecule containing a free sulfhydryl group.

Step 1: Preparation of this compound Solution

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 20 mM). For example, dissolve 2 mg of this compound in 179 µL of DMSO.

Step 2: Modification of the Protein with this compound

-

Dissolve the protein in the conjugation buffer to a concentration of 1-5 mg/mL.

-

Add the desired molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

Step 3: Removal of Excess this compound

-

Remove non-reacted this compound and the NHS-ester byproduct using a desalting column equilibrated with the conjugation buffer.

Step 4: Conjugation to Sulfhydryl-Containing Molecule

-

Add the sulfhydryl-containing molecule to the purified SPDP-modified protein.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 5: Purification of the Conjugate

-

The final conjugate can be purified from unconjugated molecules using size-exclusion chromatography (SEC) or other appropriate purification methods.

Protocol for Amine-to-Amine Conjugation

This protocol is for conjugating two proteins that both have primary amines but lack free sulfhydryls.

Step 1 & 2: Modification of Both Proteins with this compound

-

Follow steps 1 and 2 from the Amine-to-Sulfhydryl protocol to separately modify both proteins with this compound.

Step 3: Removal of Excess this compound

-

Purify both SPDP-modified proteins using separate desalting columns as described in Step 3 of the previous protocol.

Step 4: Reduction of One SPDP-Modified Protein

-

To one of the purified SPDP-modified proteins, add a reducing agent such as DTT to a final concentration of 20-50 mM.

-

Incubate for 30 minutes at room temperature to cleave the pyridyldithio group and expose a free sulfhydryl.

-

Remove the excess DTT using a desalting column equilibrated with conjugation buffer.

Step 5: Conjugation of the Two Modified Proteins

-

Mix the SPDP-modified protein (from Step 3) with the now sulfhydryl-containing protein (from Step 4).

-

Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 6: Purification of the Conjugate

-

Purify the final conjugate using an appropriate chromatographic method such as SEC.

Characterization of this compound Conjugated Proteins

The successful conjugation and the degree of PEGylation can be confirmed using several analytical techniques:

-

UV-Vis Spectroscopy: The release of pyridine-2-thione upon reaction of the SPDP group with a sulfhydryl can be monitored by measuring the absorbance at 343 nm.

-

SDS-PAGE: An increase in the molecular weight of the protein after conjugation can be visualized by SDS-PAGE.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most accurate method to determine the exact molecular weight of the conjugate and to quantify the number of PEG molecules attached to the protein.

-

Size-Exclusion Chromatography (SEC): SEC can be used to separate the conjugate from unconjugated protein and to assess the purity and aggregation of the final product.

Application Example: Antibody-Drug Conjugate (ADC) Development

This compound linkers are frequently used in the development of ADCs. In a typical application, a monoclonal antibody (mAb) is conjugated to a cytotoxic drug. The mAb specifically targets a tumor-associated antigen, delivering the potent drug directly to the cancer cells.

Workflow for ADC Development using this compound

The general workflow involves the modification of the antibody with the this compound linker, followed by conjugation to a thiol-containing cytotoxic drug.

Caption: Workflow for the development of an Antibody-Drug Conjugate (ADC).

Signaling Pathway: HER2-Targeted ADC Mechanism of Action

A common target for ADCs is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain types of cancer, such as breast and gastric cancer. An anti-HER2 antibody conjugated to a cytotoxic payload via a this compound linker can specifically target and kill these cancer cells.

Caption: Mechanism of action for a HER2-targeted Antibody-Drug Conjugate.

References

Step-by-Step Guide to Antibody Labeling with PEG4-SPDP: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the covalent labeling of antibodies with PEG4-SPDP (Succinimidyl 3-(2-pyridyldithio)propionate). This heterobifunctional crosslinker contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues) on the antibody, and a pyridyldithiol group that can react with sulfhydryl groups to form a cleavable disulfide bond. The integrated polyethylene glycol (PEG) spacer, a 4-unit chain in this case, enhances the solubility and biocompatibility of the resulting conjugate, reduces aggregation, and provides steric spacing between the conjugated molecules.[1][2] This methodology is frequently employed in the development of antibody-drug conjugates (ADCs), diagnostic reagents, and tools for protein interaction studies.[1]

The protocol herein details the necessary materials, a step-by-step procedure for antibody conjugation, methods for purification of the conjugate, and subsequent characterization to determine the degree of labeling.

Chemical Reaction Pathway

The labeling process involves a two-step chemical reaction. First, the NHS ester of the this compound molecule reacts with primary amine groups on the antibody in a mild alkaline environment to form a stable amide bond. This introduces the pyridyldithiol group to the antibody surface. Subsequently, this modified antibody can be conjugated to a sulfhydryl-containing molecule (e.g., a cysteine-containing peptide, a small molecule drug, or another protein) through a disulfide exchange reaction, releasing pyridine-2-thione.

Caption: Chemical reaction pathway for antibody labeling with this compound.

Materials and Reagents

Key Reagent Specifications

| Reagent | Molecular Weight | Spacer Arm Length | Storage Conditions |

| This compound | 559.65 g/mol [3] | 25.7 Å[3] | -20°C, protected from moisture |

Required Materials

-

Antibody of interest (2-5 mg/mL in an amine-free buffer)

-

This compound crosslinker

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffered saline (PBS), pH 7.2-8.5. Note: Avoid buffers containing primary amines such as Tris or glycine.

-

Purification tools: Desalting columns (e.g., PD-10), size-exclusion chromatography (SEC) system, or dialysis cassettes (10K MWCO).

-

Spectrophotometer

-

Dithiothreitol (DTT) for determination of labeling degree

Experimental Protocol

This protocol is a general guideline. Optimal conditions, such as the molar ratio of this compound to antibody, may need to be determined empirically for each specific antibody and desired degree of labeling.

Caption: Experimental workflow for antibody labeling with this compound.

Step 1: Antibody Preparation

-

Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.5). If the antibody solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.

-

Adjust the antibody concentration to 2-5 mg/mL. A higher concentration can improve labeling efficiency.

Step 2: Preparation of this compound Stock Solution

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 20 mM stock solution of this compound by dissolving 2 mg of the reagent in 179 µL of anhydrous DMSO or DMF.

Step 3: Labeling Reaction

-

Calculate the volume of this compound stock solution required to achieve the desired molar excess. A starting point of a 10- to 20-fold molar excess of this compound to the antibody is recommended.

-

While gently vortexing the antibody solution, add the calculated volume of the this compound stock solution dropwise.

-

Incubate the reaction mixture for 30-60 minutes at room temperature.

Step 4: Purification of the Labeled Antibody

It is crucial to remove the unreacted this compound and reaction byproducts.

-

Size-Exclusion Chromatography (SEC) / Desalting Column (Recommended): This is the most efficient method for separating the larger labeled antibody from smaller unreacted molecules.

-

Equilibrate the desalting column (e.g., PD-10) with PBS according to the manufacturer's instructions.

-

Apply the reaction mixture to the column.

-

Elute the labeled antibody with PBS. The antibody conjugate will elute first.

-

-

Dialysis:

-

Transfer the reaction mixture to a dialysis cassette with a 10,000 molecular weight cut-off (MWCO).

-

Dialyze against a large volume of PBS at 4°C with at least three buffer changes over 24-48 hours.

-

Characterization of the Labeled Antibody

Determination of the Degree of Labeling (DOL)

The degree of labeling (DOL), which is the average number of this compound molecules conjugated to each antibody molecule, can be determined by measuring the release of pyridine-2-thione upon reduction of the disulfide bond.

-

Dilute a portion of the purified, SPDP-modified antibody to 1 mL with PBS.

-

Measure the absorbance of the sample at 343 nm (A_initial).

-

Add 10 µL of 15 mg/mL DTT to the 1 mL sample and mix.

-

Incubate for exactly 15 minutes at room temperature.

-

Measure the absorbance at 343 nm (A_final).

-

Calculate the concentration of released pyridine-2-thione using the Beer-Lambert law (ε of pyridine-2-thione at 343 nm = 8080 M⁻¹cm⁻¹).

-

The DOL is the ratio of the molar concentration of pyridine-2-thione to the molar concentration of the antibody.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Degree of Labeling (DOL) | Antibody buffer contains primary amines (e.g., Tris). | Perform buffer exchange into an amine-free buffer like PBS before labeling. |

| Insufficient molar excess of this compound. | Increase the molar ratio of this compound to the antibody. | |

| pH of the reaction buffer is too low. | Ensure the reaction buffer pH is between 7.2 and 8.5 for efficient reaction with primary amines. | |

| Antibody Precipitation | High concentration of organic solvent (DMSO/DMF). | Keep the volume of the organic solvent below 10% of the total reaction volume. |

| Over-labeling of the antibody. | Reduce the molar excess of the this compound reagent. |

Quantitative Data Summary

| Parameter | Recommended Value | Reference |

| Antibody Concentration | 2-5 mg/mL | |

| Reaction Buffer pH | 7.2 - 8.5 | |

| This compound Stock Concentration | 20 mM in DMSO or DMF | |

| Molar Excess of this compound | 10- to 20-fold | |

| Reaction Time | 30-60 minutes | |

| Reaction Temperature | Room Temperature | |

| Purification Method | Desalting Column / SEC |

Conclusion

The protocol described provides a robust method for the successful labeling of antibodies with this compound. The inclusion of a PEG spacer offers significant advantages for the stability and solubility of the final conjugate. Careful control of the reaction conditions, particularly the buffer composition and molar ratio of reactants, is critical for achieving the desired degree of labeling and maintaining the integrity of the antibody. Subsequent purification and characterization are essential steps to ensure the quality and consistency of the labeled antibody for downstream applications in research and therapeutic development.

References

Application Notes and Protocols for Creating Antibody-Drug Conjugates Using a PEG4-SPDP Linker

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of antibody-drug conjugates (ADCs) utilizing the heterobifunctional PEG4-SPDP linker. This linker system incorporates a four-unit polyethylene glycol (PEG) spacer to enhance hydrophilicity and a pyridyl disulfide group for cleavable conjugation to a thiol-containing cytotoxic payload.

Introduction

The this compound linker is a valuable tool in the development of ADCs. It facilitates the conjugation of a cytotoxic drug to an antibody through a disulfide bond, which can be cleaved in the reducing environment of the target cell, releasing the payload. The PEG4 spacer helps to mitigate the hydrophobicity of many cytotoxic drugs, which can improve the solubility, stability, and pharmacokinetic properties of the resulting ADC.[1][2][3] This document outlines the chemical principles, experimental workflows, and detailed protocols for the generation and evaluation of ADCs using this linker.

Chemical Principle of this compound Conjugation

The this compound linker contains two reactive groups:

-

N-hydroxysuccinimide (NHS) ester: Reacts with primary amines, such as the lysine residues on the surface of an antibody, to form a stable amide bond.[4]

-

Pyridyldithiol: Reacts with sulfhydryl (thiol) groups on the cytotoxic payload to form a disulfide bond. This reaction releases pyridine-2-thione, which can be quantified by measuring its absorbance at 343 nm to monitor the conjugation reaction.[4]

The overall process is a two-step conjugation:

-

Antibody Modification: The antibody is reacted with the this compound linker to introduce the pyridyldithiol groups.

-

Drug Conjugation: The thiol-containing drug is then reacted with the modified antibody to form the final ADC.

Experimental Workflows

Antibody-Drug Conjugate Synthesis and Purification Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of an ADC using the this compound linker.

ADC Characterization Workflow

This diagram outlines the key analytical steps to characterize the purified ADC.

References

Application Notes and Protocols for PEG4-SPDP Conjugation to Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction conditions and protocols for the conjugation of PEG4-SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) to molecules containing primary amines. This heterobifunctional crosslinker is a valuable tool in bioconjugation, enabling the linkage of amine-containing molecules to sulfhydryl-containing molecules through a cleavable disulfide bond. The inclusion of a 4-unit polyethylene glycol (PEG) spacer enhances the solubility and flexibility of the resulting conjugate.[1][2][3][4]

Reaction Mechanism

The conjugation of this compound to a primary amine proceeds via a two-step reaction mechanism. The first step involves the reaction of the N-hydroxysuccinimide (NHS) ester moiety of this compound with a primary amine (-NH2) on the target molecule. This reaction forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[5] The second, optional step involves the reaction of the pyridyldithiol group with a sulfhydryl (-SH) group on a second molecule, creating a disulfide bond and releasing pyridine-2-thione.

Optimal Reaction Conditions

Successful conjugation of this compound to primary amines is dependent on several key reaction parameters. The following table summarizes the optimal conditions based on established protocols.

| Parameter | Recommended Conditions | Notes |

| pH | 7.0 - 8.0 | The reaction of the NHS ester with primary amines is most efficient at a slightly alkaline pH. At pH values above 8.0, hydrolysis of the NHS ester becomes more significant, reducing the conjugation efficiency. The half-life of the NHS ester is several hours at pH 7 but less than 10 minutes at pH 9. |

| Buffer | Phosphate, Carbonate/Bicarbonate, or Borate buffers | Buffers should be free of primary amines (e.g., Tris) and thiols, which would compete with the target molecule for reaction with the this compound. |

| Solvent | A water-miscible organic solvent (e.g., DMSO or DMF) is required to dissolve this compound before adding it to the aqueous reaction mixture. | This compound has limited aqueous solubility. |

| Temperature | Room Temperature (20-25°C) | The reaction typically proceeds efficiently at room temperature. |

| Reaction Time | 30 - 60 minutes | The reaction time can be adjusted based on the specific molecules being conjugated and the desired degree of labeling. |

Experimental Protocols

Two primary protocols are presented below, depending on the nature of the molecules to be conjugated.

Protocol 1: Conjugation of an Amine-Containing Molecule to a Sulfhydryl-Containing Molecule

This protocol is suitable for linking a molecule with primary amines (e.g., a protein) to a molecule that already possesses a free sulfhydryl group.

Materials:

-

This compound

-

Amine-containing molecule (Molecule A)

-

Sulfhydryl-containing molecule (Molecule B)

-

Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

-

Anhydrous DMSO or DMF

-

Desalting columns

Procedure:

-

Dissolve this compound: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 2 mg of this compound in 179 µL of DMSO to create a 20 mM solution.

-

Prepare Molecule A: Dissolve the amine-containing molecule (Molecule A) in the Reaction Buffer at a concentration of 1-5 mg/mL.

-

Reaction with Primary Amines: Add a molar excess of the dissolved this compound to the solution of Molecule A. The exact molar ratio will need to be optimized for your specific application. A common starting point is a 20-fold molar excess. Incubate the reaction for 30-60 minutes at room temperature.

-

Purification of SPDP-Modified Molecule A: Remove excess, unreacted this compound and the N-hydroxysuccinimide byproduct using a desalting column equilibrated with the Reaction Buffer.

-

Conjugation to Sulfhydryl Group: Add the sulfhydryl-containing molecule (Molecule B) to the purified SPDP-modified Molecule A. The reaction should proceed for 1-2 hours at room temperature or overnight at 4°C.

-

Monitoring the Reaction: The release of pyridine-2-thione can be monitored by measuring the absorbance at 343 nm to follow the progress of the disulfide exchange reaction.

-

Final Purification: The final conjugate can be purified from unconjugated molecules using size-exclusion chromatography or other appropriate purification methods.

Protocol 2: Conjugation of Two Amine-Containing Molecules

This protocol is used when neither of the molecules to be conjugated possesses a free sulfhydryl group. One of the molecules is first modified with this compound, and then its pyridyldithiol group is reduced to a free sulfhydryl, which can then react with a second molecule that has been modified with this compound.

Materials:

-

This compound

-

Amine-containing molecule 1 (Molecule A)

-

Amine-containing molecule 2 (Molecule B)

-

Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

-

Anhydrous DMSO or DMF

-

Reducing Agent (e.g., Dithiothreitol - DTT)

-

Desalting columns

Procedure:

-

Modification of Both Molecules: Separately modify both Molecule A and Molecule B with this compound following steps 1-4 of Protocol 1.

-

Reduction of one SPDP-Modified Molecule: To one of the purified SPDP-modified molecules (e.g., Molecule A), add a reducing agent such as DTT to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to reduce the pyridyldithiol group to a free sulfhydryl.

-

Purification of the Reduced Molecule: Remove the excess reducing agent from the now sulfhydryl-containing Molecule A using a desalting column equilibrated with Reaction Buffer.

-

Conjugation of the Two Modified Molecules: Mix the purified sulfhydryl-containing Molecule A with the SPDP-modified Molecule B. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

Monitoring and Final Purification: Monitor the reaction and purify the final conjugate as described in steps 6 and 7 of Protocol 1.

Visualization of Workflows

The following diagrams illustrate the experimental workflows described above.

Caption: Workflow for conjugating an amine-containing molecule to a sulfhydryl-containing molecule.

Caption: Workflow for conjugating two amine-containing molecules.

Cleavage of the Disulfide Bond

The disulfide bond formed using this compound is cleavable, which is a key feature for applications such as drug delivery. The disulfide bond can be readily cleaved by treating the conjugate with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). In most cases, crosslinks can be cleaved with 25mM DTT at pH 4.5 without reducing native protein disulfide bonds.

Applications

The ability to conjugate molecules with primary amines to other molecules makes this compound a versatile tool with numerous applications in research and drug development, including:

-

Antibody-Drug Conjugates (ADCs): this compound is used as a cleavable linker to attach cytotoxic drugs to antibodies for targeted cancer therapy.

-

Protein-Protein Conjugation: Creating well-defined protein conjugates for studying protein interactions or creating fusion proteins with novel functions.

-

Surface Immobilization: Attaching proteins or other biomolecules to surfaces for applications in diagnostics and biosensors.

-

PEGylation: The PEG4 spacer itself improves the solubility and pharmacokinetic properties of the conjugated molecule.

References

- 1. SPDP-PEG4-NHS ester, CAS 1334177-95-5 | AxisPharm [axispharm.com]

- 2. SPDP PEG Crosslinkers, PEGylated PEG Reagents | AxisPharm [axispharm.com]

- 3. This compound (PEGylated, long-chain SPDP crosslinker) | LabX.com [labx.com]

- 4. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Application Notes: Optimal pH for PEG4-SPDP Conjugation to Sulfhydryls

For Researchers, Scientists, and Drug Development Professionals

Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) and its polyethylene glycol (PEG) derivatives, such as PEG4-SPDP, are heterobifunctional crosslinkers widely used in bioconjugation.[1][2] These reagents are instrumental in creating conjugates for various applications, including antibody-drug conjugates (ADCs), immunoassays, and targeted drug delivery systems.[2][3] The this compound linker contains two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a 2-pyridyldithio group that specifically targets sulfhydryl (-SH) groups.[4]

The reaction between the 2-pyridyldithio group of this compound and a sulfhydryl is a disulfide exchange reaction. This reaction is highly dependent on the pH of the reaction medium, making pH a critical parameter for achieving optimal conjugation efficiency and specificity.

The Role of pH in the Sulfhydryl-Pyridyldithiol Reaction

The reaction proceeds via nucleophilic attack of a thiolate anion (-S⁻) on the disulfide bond of the 2-pyridyldithio moiety. This displaces pyridine-2-thione, forming a new, stable disulfide bond between the PEG linker and the target molecule.

-

Thiolate Anion Formation: The reactive species is the deprotonated thiolate anion (-S⁻), not the protonated thiol (-SH). The concentration of the thiolate anion is governed by the pKa of the sulfhydryl group (typically ~8.5 for cysteine) and the pH of the solution. To ensure a sufficient concentration of the reactive thiolate, the pH should be near or slightly below the pKa of the thiol.

-

Optimal pH Range: For the reaction between a 2-pyridyldithio group and a sulfhydryl, the optimal pH range is generally considered to be between 7 and 8. This range provides a good balance between having a sufficient concentration of the reactive thiolate anion while minimizing potential side reactions. Some sources suggest the reaction can proceed over a broader pH range, with an optimum at pH 4-5, though the rate is slower in acidic conditions. However, for most protein conjugation applications, a neutral to slightly alkaline pH (7.2-8.0) is standard.

-

Consequences of Suboptimal pH:

-

Low pH (<6.5): The concentration of the reactive thiolate anion is significantly reduced as the sulfhydryl group remains protonated. This leads to a very slow reaction rate and poor conjugation efficiency.

-

High pH (>8.5): While a higher pH increases the concentration of the thiolate anion, it also increases the risk of side reactions. These include the hydrolysis of the NHS ester (if the amine reaction is performed concurrently or if the linker is not purified first) and potential disulfide scrambling if multiple sulfhydryl groups are present.

-

The progress of the reaction can be conveniently monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

Experimental Protocols

Protocol 1: Standard Conjugation of this compound to a Sulfhydryl-Containing Protein

This protocol describes the conjugation of a protein that has been previously modified with this compound (via its amine-reactive NHS ester) to a second protein or molecule containing a free sulfhydryl group.

Materials:

-

SPDP-modified Protein (Protein-SPDP)

-

Sulfhydryl-containing Protein (Protein-SH)

-

Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Spectrophotometer

Procedure:

-

Preparation of Protein-SPDP: If not already prepared, react your first protein with this compound targeting its primary amines. This is typically done at pH 7-8. Immediately before conjugation, it is crucial to remove excess, unreacted this compound using a desalting column equilibrated with Conjugation Buffer.

-

Preparation of Protein-SH: Dissolve the sulfhydryl-containing protein in the Conjugation Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of any thiol-containing reagents like DTT or 2-mercaptoethanol.

-

Conjugation Reaction:

-

Combine the desalted Protein-SPDP with the Protein-SH solution. The molar ratio of Protein-SPDP to Protein-SH should be optimized for your specific application, but a starting point of 1:1 to 5:1 is common.

-

Incubate the reaction mixture for 8 to 16 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Monitoring the Reaction (Optional): To determine the extent of the reaction, measure the absorbance of the reaction mixture at 343 nm. This measures the concentration of the released pyridine-2-thione byproduct.

-